4-methoxy-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by its unique structure, which includes a methoxy group, a piperazine moiety, and an oxazole ring. Its chemical formula is and it has a molecular weight of approximately 336.43 g/mol. The compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound is synthesized through various chemical methods and is often studied for its pharmacological properties. Its structure suggests potential applications in drug development, particularly in the treatment of neurological disorders and other conditions.
4-methoxy-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole can be classified as:
The synthesis of 4-methoxy-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole can be achieved through several methods. One common approach involves the following steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 4-methoxy-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole can be described as follows:
COc1ccc2ncc(SC(c3ncc(C)C(=O)C)cc2c1)NCCN(C)CThis notation provides insight into the connectivity of atoms within the molecule.
The chemical reactivity of 4-methoxy-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
Further studies using biochemical assays will be necessary to clarify these mechanisms.
The physical properties include:
Key chemical properties include:
Additional data regarding melting point, boiling point, and stability under various conditions are essential for practical applications but require empirical determination through experimental methods.
The potential applications of 4-methoxy-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole are significant in scientific research:
The versatility of this compound makes it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: